Arsenic(3+)

Cellular uptake kinetics In vitro toxicology Carcinogenesis

The As³⁺ trivalent cation (CAS 22541-54-4) is the more toxic and environmentally mobile arsenic oxidation state, exhibiting 5-fold greater neuronal cytotoxicity and 4-fold higher cellular uptake than As(V). As the active therapeutic moiety in APL treatment and the primary carcinogenic species, As(III) speciation standards are essential for accurate dose-response modeling, drinking water monitoring (LOD 0.03 nM), and wastewater treatment optimization. Procure ISO 17034 certified reference materials to ensure regulatory compliance and method validation for LC-ICP-MS, AAS, and electrochemical detection platforms.

Molecular Formula As+3
Molecular Weight 74.92159 g/mol
CAS No. 22541-54-4
Cat. No. B1216213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic(3+)
CAS22541-54-4
Molecular FormulaAs+3
Molecular Weight74.92159 g/mol
Structural Identifiers
SMILES[As+3]
InChIInChI=1S/As/q+3
InChIKeyLULLIKNODDLMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic(3+) (CAS 22541-54-4): Comparative Speciation Guide for Trivalent Arsenic Cation Selection in Research and Analysis


Arsenic(3+), also designated As3+ or As(III), is the monoatomic trivalent arsenic cation with molecular weight 74.92 g/mol, formally rated as an IARC Group 1 carcinogen [1]. This inorganic species serves as the active moiety in numerous arsenic compounds including arsenic trioxide (As₂O₃), arsenic tribromide, and arsenic trisulfide [2]. As(III) represents the more toxic and environmentally mobile oxidation state relative to pentavalent As(V), with its unique chemical behavior governed by its +3 oxidation state and distinct coordination chemistry. As the species responsible for both therapeutic activity in acute promyelocytic leukemia (APL) and the majority of arsenic-related toxicity, understanding its quantifiable differentiation from As(V) and organic arsenicals is essential for accurate speciation analysis, environmental monitoring, toxicological research, and therapeutic application development.

Why Arsenic(3+) Cannot Be Substituted with Other Arsenic Species in Research and Industrial Applications


Arsenic species are not functionally interchangeable despite sharing the same elemental composition. As(III) differs fundamentally from As(V) in cellular uptake kinetics (4-fold higher uptake at equimolar concentrations), toxicological potency (5-fold greater cytotoxicity in neuronal cells), and environmental behavior (60% lower removal efficiency by conventional water treatment methods) [1]. Furthermore, As(III) exhibits distinct electrochemical detection signatures and different adsorption characteristics on soil matrices compared to As(V), with As(V) showing stronger retention and As(III) demonstrating higher bioavailability in soil systems [2]. Organic arsenicals such as monomethylarsonous acid (MMA(III)) display even greater cytotoxic potency than inorganic As(III) in certain cell lines, while less toxic species like arsenobetaine show negligible acute effects [3]. These speciation-dependent differences in toxicity, bioavailability, analytical response, and remediation efficacy mean that substituting one arsenic species for another without validation will yield non-comparable experimental results and potentially erroneous risk assessments or treatment outcomes.

Quantitative Differentiation Evidence for Arsenic(3+) Selection vs. Comparable Species


4-Fold Higher Cellular Uptake of As3+ vs. As5+ at Equimolar Concentration Drives Differential Toxicity

In BALB/3T3 Cl A31-1-1 mouse fibroblast cells exposed to equimolar concentrations of ³µM As³⁺ (as sodium arsenite) versus As⁵⁺ (as sodium arsenate), cellular uptake of As³⁺ was 4-fold higher than As⁵⁺ [1]. This differential uptake corresponded to higher cytotoxicity for As³⁺, though when normalized to total cellular arsenic burden, no significant difference in intrinsic toxicity was observed. Morphological transformation frequency assays further demonstrated a 4:1 ratio of transforming activity for As³⁺ relative to As⁵⁺ [1]. Intracellular speciation analysis revealed that cells exposed to As⁵⁺ rapidly reduced >70% to As³⁺, while cells exposed to As³⁺ maintained 100% as the trivalent form, confirming As³⁺ as the ultimate toxic and transforming species regardless of initial exposure valence.

Cellular uptake kinetics In vitro toxicology Carcinogenesis

As3+ Exhibits 5-Fold Greater Cytotoxicity Than As5+ in Neuroblastoma Cell Proliferation Assays

In a direct comparative study using mouse Neuro-2a neuroblastoma cells exposed for 24 hours to sodium arsenite (As³⁺) and sodium arsenate (As⁵⁺), As³⁺ was found to be five times more toxic than As⁵⁺ with respect to cell proliferation inhibition, as quantified by total protein content [1]. Beyond proliferation, differential effects were observed across multiple cellular parameters: lactate dehydrogenase activity showed special sensitivity to As³⁺ inhibition; mitochondrial succinate dehydrogenase was inhibited by As³⁺ but stimulated by As⁵⁺; and lysosomal hexosaminidase release was increased by As³⁺ (lysosomotropic effect) but decreased by As⁵⁺ [1]. These bidirectional differences demonstrate that As³⁺ and As⁵⁺ produce qualitatively distinct cellular responses rather than simple potency scaling.

Neurotoxicity Cytotoxicity Cell proliferation

As3+ Shows 21.3% Oxidation Efficiency vs. 99.9% at High Concentration in Electrochemical Water Treatment

Electrochemical oxidation kinetics of As³⁺ to As⁵⁺ were studied at pilot scale (10 V, 1.7 A) across initial arsenite concentrations ranging from 500 to 5000 µg L⁻¹ [1]. At 500 µg L⁻¹ initial As³⁺ concentration, 99.9% oxidation was achieved within 10 minutes (pseudo-first order kinetic constant k = 0.521 min⁻¹). However, when initial concentration increased to 5000 µg L⁻¹, only 21.3% oxidation occurred after the same 10-minute treatment period (k = 0.038 min⁻¹), representing a >13-fold reduction in oxidation rate constant [1]. This concentration-dependent oxidation efficiency highlights a critical operational limitation: most conventional water treatment technologies are more effective on oxidized As⁵⁺ forms, necessitating pre-oxidation of As³⁺, yet high-concentration As³⁺ streams resist rapid electrochemical conversion.

Water treatment Electrochemical oxidation Environmental remediation

As3+ Exhibits Higher Bioavailability and Ecotoxicity Than As5+ in Soil Systems Due to Differential Adsorption

A comparative study of As(III) and As(V) bioavailability and ecotoxicity in soil systems demonstrated that while no significant difference exists between the two species in solution culture, in As-spiked soils the bioavailability and ecotoxicity were higher for As(III) than As(V), with the difference more pronounced in allophanic than non-allophanic soils [1]. This differential behavior is attributed to adsorption characteristics: As(V) adsorption was much higher than As(III) across tested soils, resulting in stronger soil retention of the pentavalent species [1]. Flooding of As(V)-contaminated sheep dip soil increased arsenic bioavailability, attributed to the reduction of As(V) to As(III) species. These findings establish that As(III) is the more mobile and bioavailable species in soil matrices, whereas As(V) remains more strongly bound to soil components.

Soil bioavailability Ecotoxicology Remediation

As3+ Accounts for 16.2% Blood Retention vs. 14.1% for As5+ Following Oral Administration in Rats

In a 28-day comparative pharmacokinetic study in rats receiving oral administration of four arsenic species, 82.9% of administered As(III) was excreted via feces and urine, while 85.1% of As(V) was excreted [1]. Correspondingly, 16.2% of As(III) was retained in blood compared to 14.1% retention for As(V), indicating higher systemic persistence of the trivalent species [1]. For comparison, organic arsenicals MMA(V) and DMA(V) showed markedly different profiles with 95.0% and 96.2% excretion respectively, and substantially lower blood retention (4.65% and 0.120%). Hepatic and renal toxicity assessments indicated that As(III) produced the most pronounced effects among the four species tested, with DMA(V) showing notable blood accumulation over time (8-fold higher in blood than urine) [1].

Pharmacokinetics In vivo toxicology Arsenic speciation

As3+ Electrochemical Detection Achieves LOD of 0.03 nM with Bioactive Compound-Modified Electrodes, Below WHO Guidelines

A 2025 study demonstrated selective electrochemical detection of As³⁺ in water using screen-printed gold electrodes functionalized with bacterial bioactive compounds (exopolysaccharide EPS B3-15 from Bacillus licheniformis and biosurfactant BS-SBP3 from Bacillus horneckiae) [1]. The SPGE-BS-SBP3 sensor achieved a limit of detection (LOD) of 0.03 nM (~2.2 ng/L or 0.0022 µg/L) with sensitivity of 17.5 µA nM⁻¹cm⁻², while the SPGE-EPS-B3-15 sensor achieved LOD of 0.19 nM with sensitivity of 1.8 µA nM⁻¹cm⁻² [1]. Both LOD values fall substantially below the WHO guideline value for arsenic in drinking water (10 µg/L). The sensors demonstrated selectivity for As³⁺ over competing ions including Al³⁺, Bi³⁺, Ni²⁺, and Pb²⁺ at pH 6.5–8.5, with functionalization confirmed by molecular dynamics and density functional theory studies [1].

Electrochemical sensing Analytical chemistry Water quality monitoring

Priority Application Scenarios for Arsenic(3+) Standards and Compounds Based on Quantitative Differentiation Evidence


Cellular Uptake and Toxicity Modeling in Carcinogenesis Research

When modeling arsenic-induced cellular transformation and cytotoxicity, As³⁺ standards must be selected over As⁵⁺ due to the 4-fold higher cellular uptake rate documented in BALB/3T3 cells [1]. Research protocols requiring accurate dose-response relationships for arsenic carcinogenicity should use As³⁺ as the reference species, as intracellular reduction of As⁵⁺ to As³⁺ (>70% conversion) means that As³⁺ is the ultimate toxic and transforming species regardless of the exposure valence. The 4:1 morphological transformation frequency ratio further supports As³⁺ as the appropriate positive control and calibration standard for in vitro carcinogenesis assays.

High-Concentration Arsenic Wastewater Pre-Oxidation System Design

Industrial wastewater treatment facilities processing arsenic-containing streams above 1000 µg L⁻¹ must account for the concentration-dependent oxidation kinetics of As³⁺. Electrochemical oxidation efficiency drops from 99.9% to 21.3% when initial As³⁺ concentration increases from 500 to 5000 µg L⁻¹ under identical treatment conditions [2]. Procurement of As³⁺ speciation monitoring equipment is essential for determining whether extended residence time, increased current density, or alternative oxidation approaches are required to achieve regulatory compliance. Facilities that measure only total arsenic without distinguishing As³⁺ from As⁵⁺ risk underestimating the oxidant demand and treatment time required for effective remediation.

Soil Bioavailability Assessment and Remediation Prioritization

Environmental consulting firms and regulatory agencies conducting site assessments for arsenic-contaminated soils should prioritize As(III) quantification over total arsenic measurement. The higher bioavailability and ecotoxicity of As(III) in soil matrices, combined with its weaker adsorption to soil components relative to As(V), means that sites with predominantly As(III) contamination present greater risk for groundwater leaching and plant uptake [3]. Flooding-induced reduction of As(V) to As(III) can increase arsenic mobility, making speciated analysis essential for accurate risk assessment and remediation strategy selection. Speciation standards for As³⁺ are required for method validation when using LC-ICP-MS or similar analytical platforms.

Electrochemical Sensor Development for Regulatory Water Quality Monitoring

Analytical laboratories and sensor manufacturers developing arsenic detection platforms should target As³⁺ as the primary analyte for drinking water monitoring applications. The demonstrated LOD of 0.03 nM (0.0022 µg/L) using bioactive compound-modified electrodes provides >4500-fold margin below the WHO 10 µg/L guideline, enabling detection of sub-regulatory As³⁺ concentrations that would be missed by total arsenic methods [4]. Given that As³⁺ is the more toxic form and that most conventional water treatment technologies require pre-oxidation of As³⁺ to As⁵⁺ for effective removal, speciated monitoring of As³⁺ concentrations provides the critical process control parameter needed for treatment optimization and compliance verification.

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